Activation Energy for Sulfonate Rotational Dynamics: A Solid-State Comparative Analysis of 4-Aminobutane-1-sulfonic acid
4-Aminobutane-1-sulfonic acid (ABSA) exhibits a distinct activation energy (Ea) for the 3-fold rotational jump of its sulfonate (-SO3–) group in the solid state, differing from both taurine (T) and homotaurine (HT) [1]. The Ea value serves as a quantitative probe of the total hydrogen-bonding energy that the sulfonate group engages in within the crystal lattice, reflecting differences in intermolecular packing and dynamics driven by chain length.
| Evidence Dimension | Activation energy (Ea) for SO3– 3-fold rotational jump in the crystalline solid state |
|---|---|
| Target Compound Data | 45 ± 1 kJ mol⁻¹ |
| Comparator Or Baseline | Taurine (T): 48 ± 7 kJ mol⁻¹; Homotaurine (HT): 42 ± 3 kJ mol⁻¹ |
| Quantified Difference | ABSA Ea is 3 kJ mol⁻¹ lower than taurine and 3 kJ mol⁻¹ higher than homotaurine |
| Conditions | Variable-temperature solid-state ¹⁷O NMR at 21.1 T on ¹⁷O-labeled crystalline samples; analysis of temperature-dependent powder line shapes |
Why This Matters
This quantitative difference in solid-state dynamics, directly linked to hydrogen-bonding energetics, informs the selection of ABSA for applications where specific crystal packing, stability, or solid-phase reactivity is critical, such as in pharmaceutical solid-form screening or materials science.
- [1] Kong, X.; Terskikh, V.; Khitrin, A.; Wu, G. Variable-Temperature 17O NMR Studies Allow Quantitative Evaluation of Molecular Dynamics in Organic Solids. J. Am. Chem. Soc. 2012, 134 (35), 14609–14617. DOI: 10.1021/ja306227p. View Source
